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molecular formula C14H12N2O3 B8791144 N'-benzoyl-2-hydroxybenzohydrazide CAS No. 41697-19-2

N'-benzoyl-2-hydroxybenzohydrazide

Cat. No. B8791144
M. Wt: 256.26 g/mol
InChI Key: YPAUORLPKIMOLZ-UHFFFAOYSA-N
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Patent
US06380288B1

Procedure details

A four neck flask (1 liter) equipped with a thermometer and a stirrer was charged with 60.8 g (0.4 mol) of salicylohydrazide, 49.2 g (0.6 mol) of sodium acetate and 700 ml of acetic acid. Dropwise added thereto was 67.4 g (0.48 mol) of benzoyl chloride in one hour while stirring, and stirring was continued at room temperature (20° C.) for 3 hours. After finishing the reaction, 1.5 liter of deionized water was added and crystal was filtered off. After washing sufficiently the crystal with 500 ml of methanol, it was dried under reduced pressure to obtain slightly brown crystal.
Quantity
60.8 g
Type
reactant
Reaction Step One
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
67.4 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:10][NH2:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].C([O-])(=O)C.[Na+].C(O)(=O)C.[C:21](Cl)(=[O:28])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>O>[C:21]([NH:11][NH:10][C:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])(=[O:28])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:1.2|

Inputs

Step One
Name
Quantity
60.8 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)NN
Name
Quantity
49.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
700 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
67.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four neck flask (1 liter) equipped with a thermometer and a stirrer
ADDITION
Type
ADDITION
Details
Dropwise added
CUSTOM
Type
CUSTOM
Details
in one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
was continued at room temperature
CUSTOM
Type
CUSTOM
Details
(20° C.)
CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
crystal was filtered off
WASH
Type
WASH
Details
After washing sufficiently the crystal with 500 ml of methanol, it
CUSTOM
Type
CUSTOM
Details
was dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain slightly brown crystal

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NNC(C=1C(O)=CC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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